tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its complex structure, which includes a chloro group, a phenoxymethyl group, and a tert-butyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common method includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other advanced techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-Chloro-4-(trifluoromethyl)pyrimidine: Exhibits anti-inflammatory effects.
N4-Alkyl-N2-Phenylpyrrolo[2,3-d]pyrimidine: Investigated for antitumor activity.
Uniqueness
tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H22ClN3O3 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-(phenoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C24H22ClN3O3/c1-24(2,3)31-23(29)28-17(15-30-18-12-8-5-9-13-18)14-19-20(25)26-21(27-22(19)28)16-10-6-4-7-11-16/h4-14H,15H2,1-3H3 |
InChI Key |
QJXNVYNZANOBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.